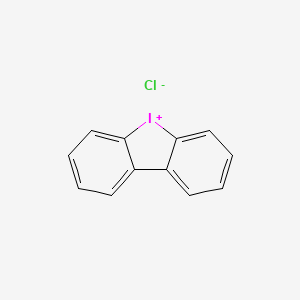

Diphenyleneiodonium chloride

描述

属性

IUPAC Name |

8-iodoniatricyclo[7.4.0.02,7]trideca-1(13),2,4,6,9,11-hexaene;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8I.ClH/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11;/h1-8H;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCFZKAVCDNTYID-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=CC=CC=C3[I+]2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196932 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4673-26-1 | |

| Record name | Diphenyleneiodonium chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4673-26-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004673261 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyleneiodonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIPHENYLENEIODONIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7M9D81YZ2N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Diphenyleneiodonium Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyleneiodonium chloride (DPI) is a classical and widely utilized pharmacological tool for investigating the roles of reactive oxygen species (ROS) in a myriad of cellular processes. Initially characterized as a potent inhibitor of NADPH oxidases (NOX), its mechanism of action is now understood to be more complex, involving the inhibition of a broader range of flavoenzymes and exhibiting significant off-target effects, particularly on mitochondrial function. This technical guide provides a comprehensive overview of the molecular mechanisms underlying DPI's actions, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways and experimental workflows. A critical evaluation of its specificity and potential confounding effects is also presented to aid in the rigorous design and interpretation of experiments employing this inhibitor.

Core Mechanism of Action: Flavoenzyme Inhibition

The primary mechanism of action of this compound is the irreversible inhibition of flavoenzymes.[1] Flavoenzymes are proteins that utilize flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as cofactors to catalyze redox reactions. DPI acts by accepting an electron from the reduced flavin cofactor, leading to the generation of a highly reactive phenyl radical. This radical then forms a covalent adduct with the enzyme, resulting in its irreversible inactivation.[1]

Inhibition of NADPH Oxidases (NOX)

DPI is most renowned for its potent inhibition of the NOX family of enzymes, which are dedicated to the production of ROS.[2][3] The NOX enzymes play crucial roles in host defense, cellular signaling, and pathophysiology. DPI has been shown to be effective in inhibiting all NOX isoforms.[4] By blocking the electron transfer from NADPH to molecular oxygen, DPI effectively curtails the production of superoxide (O₂⁻) and consequently, other downstream ROS such as hydrogen peroxide (H₂O₂).[5][6] This inhibitory action has made DPI an invaluable tool for studying the physiological and pathological roles of NOX-derived ROS.[4]

Inhibition of Nitric Oxide Synthases (NOS)

DPI is also a potent, irreversible inhibitor of nitric oxide synthases (NOS), including both inducible NOS (iNOS) and endothelial NOS (eNOS).[2][7] Similar to NOX enzymes, NOS are flavoproteins that utilize NADPH as an electron donor. The inhibition of NOS by DPI is time- and temperature-dependent and can be prevented by the presence of NADPH or FAD, but not reversed by them.[7][8] This action of DPI is critical to consider in experimental systems where both NOX and NOS pathways may be active, as the observed effects may not be solely attributable to NOX inhibition.

Other Flavoenzyme Targets

The inhibitory activity of DPI extends to other flavoenzymes, highlighting its lack of specificity. These include:

-

Xanthine Oxidase : An enzyme involved in purine metabolism and a source of superoxide.[2][6]

-

NADPH Cytochrome P450 Oxidoreductase : A key enzyme in the metabolism of xenobiotics and endogenous compounds.[2]

-

Mitochondrial Complex I (NADH:ubiquinone oxidoreductase) : A critical component of the electron transport chain.[9][10]

Off-Target Effects and Cellular Consequences

The broad-spectrum inhibitory nature of DPI leads to a range of off-target effects that can significantly influence experimental outcomes.

Mitochondrial Dysfunction

A major off-target effect of DPI is the inhibition of mitochondrial respiration, primarily through its action on Complex I of the electron transport chain.[9][10][11] This inhibition can lead to a decrease in cellular ATP production and an increase in mitochondrial ROS production.[12][13] Paradoxically, while DPI is used to inhibit cellular ROS, at higher concentrations or in specific cellular contexts, it can induce oxidative stress by disrupting mitochondrial function.[14][15] This dual effect is concentration and cell-type dependent.[16]

Effects on Cell Signaling and Fate

The modulation of ROS levels and cellular energy status by DPI has profound effects on various signaling pathways, ultimately impacting cell proliferation, senescence, and apoptosis.

-

Cell Cycle Arrest : DPI has been shown to block the G0/G1 to S phase transition in a p53-dependent and -independent manner.[17] In p53-proficient cells, DPI treatment can lead to the upregulation of p53 and its downstream target p21, resulting in cell cycle arrest and senescence.[4][17]

-

Apoptosis : In some cell types, particularly at higher concentrations, DPI can induce apoptosis.[2][12] This can be mediated by the induction of mitochondrial superoxide, leading to a decrease in mitochondrial membrane potential, cytochrome c release, and subsequent caspase activation.[13] In p53-deficient cells, apoptosis may be the predominant outcome of DPI treatment.[4]

Other Reported Off-Target Activities

-

TRPA1 Activation : DPI can function as an activator of the TRPA1 channel with an EC50 in the low micromolar range.[18]

-

Cholinesterase Inhibition : DPI has been identified as a potent inhibitor of both acetylcholinesterase and butyrylcholinesterase.[19]

-

Inhibition of the Internal Ca2+ Pump : DPI can suppress the internal Ca2+ pump, affecting calcium signaling.[19]

Quantitative Data on DPI Inhibition

The following tables summarize the reported inhibitory concentrations of DPI against various targets. It is important to note that these values can vary depending on the experimental system and conditions.

| Target Enzyme/Process | IC50 / Effective Concentration | Cell/System Type | Reference(s) |

| NADPH Oxidases (General) | ~10 µM (inhibits all isoforms) | Various | [5] |

| Nitric Oxide Synthase (NOS) | 50-150 nM | Macrophages, Endothelial cells | [8] |

| Cholinesterases | Acetylcholinesterase: ~8 µM | Biochemical assay | [19] |

| Butyrylcholinesterase: ~0.6 µM | [19] | ||

| Mitochondrial Respiration | Basal Respiration IC50: 50 nM | Seahorse XF Metabolic Flux | [20] |

| L-type Ca2+ current | ~40 µM | Rat cardiac myocytes | [21] |

| Cell Growth Inhibition (DLBCL) | 12-40 nM | DLBCL cell lines | [22] |

| Off-Target Effect | EC50 / Effective Concentration | Cell/System Type | Reference(s) |

| TRPA1 Activation | 1-3 µM | HEK-TRPA1 cells | [18] |

Detailed Experimental Protocols

Measurement of Intracellular ROS Production

This protocol describes the use of 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure total intracellular ROS.[23][24]

Materials:

-

Cells of interest

-

This compound (DPI)

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 25 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Positive control for ROS induction (e.g., H₂O₂, tert-Butyl Hydrogen Peroxide)

-

Fluorescence microplate reader or flow cytometer (Excitation: ~485-495 nm, Emission: ~529-535 nm)[25]

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis or larger flasks for flow cytometry) and allow them to adhere or reach the desired density.

-

DPI Pre-treatment: Treat cells with the desired concentrations of DPI for the appropriate duration. Include a vehicle control.

-

ROS Labeling:

-

Remove the treatment medium and wash the cells gently with PBS.

-

Prepare a working solution of DCFH-DA (typically 5-20 µM) in pre-warmed PBS or serum-free medium.

-

Incubate the cells with the DCFH-DA solution for 30-60 minutes at 37°C in the dark.[24]

-

-

ROS Induction (Optional): If measuring the inhibition of induced ROS, after DCFH-DA loading, treat the cells with a ROS inducer in the presence of DPI.

-

Measurement:

-

Plate Reader: Wash the cells with PBS and add a final volume of PBS to each well. Measure the fluorescence intensity.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in PBS for analysis.

-

-

Data Analysis: Subtract the background fluorescence from vehicle-only controls. Normalize the fluorescence of DPI-treated cells to the control cells.

Assessment of Mitochondrial Function using Seahorse XF Analyzer

This protocol provides a general workflow for assessing the effect of DPI on mitochondrial respiration.[26]

Materials:

-

Seahorse XF Analyzer and consumables

-

Cells of interest

-

DPI

-

Seahorse XF assay medium

-

Mitochondrial stress test compounds: Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.

-

DPI Treatment: Treat the cells with DPI for the desired time. This can be done prior to the assay or by injecting DPI during the assay.

-

Assay Preparation: Replace the culture medium with pre-warmed Seahorse XF assay medium and incubate the cells in a non-CO₂ incubator at 37°C for 1 hour.

-

Seahorse XF Assay:

-

Load the sensor cartridge with the mitochondrial stress test compounds.

-

Place the cell plate in the Seahorse XF Analyzer and initiate the protocol.

-

The instrument will measure the basal oxygen consumption rate (OCR) and then sequentially inject the stress test compounds to measure key parameters of mitochondrial function (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

-

Data Analysis: Analyze the OCR data to determine the effect of DPI on the different parameters of mitochondrial respiration. An IC50 for the inhibition of basal respiration can be calculated.[20]

Signaling Pathways and Experimental Workflows

DPI Inhibition of NOX-Mediated ROS Production

References

- 1. researchgate.net [researchgate.net]

- 2. selleckchem.com [selleckchem.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Inhibition of NADPH Oxidases Activity by this compound as a Mechanism of Senescence Induction in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacological characterization of the seven human NOX isoforms and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of macrophage and endothelial cell nitric oxide synthase by diphenyleneiodonium and its analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. researchgate.net [researchgate.net]

- 12. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Dipenyleneiodonium Induces Growth Inhibition of Toxoplasma gondii through ROS Induction in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Diphenyleneiodonium Treatment Inhibits the Development of Severe Herpes Stromal Keratitis Lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effect of this compound on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types [mdpi.com]

- 17. Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. medchemexpress.com [medchemexpress.com]

- 19. The NADPH oxidase inhibitor diphenyleneiodonium is also a potent inhibitor of cholinesterases and the internal Ca2+ pump - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 22. PB2157: TREATMENT WITH this compound EXHIBITS CELL GROWTH INHIBITORY EFFECTS ON AGGRESSIVE LYMPHOMA CELLS - PMC [pmc.ncbi.nlm.nih.gov]

- 23. youtube.com [youtube.com]

- 24. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 25. assaygenie.com [assaygenie.com]

- 26. agilent.com [agilent.com]

Diphenyleneiodonium Chloride: An In-depth Technical Guide to its Function as a Flavoenzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenyleneiodonium chloride (DPI) is a potent and widely utilized inhibitor of flavoenzymes, a class of enzymes that contain flavin adenine dinucleotide (FAD) or flavin mononucleotide (FMN) as a prosthetic group. These enzymes play critical roles in a vast array of cellular processes, including cellular respiration, redox signaling, and nitric oxide synthesis. DPI's ability to irreversibly inactivate these enzymes has made it an invaluable tool for elucidating the function of specific flavoenzymes in complex biological systems. This technical guide provides a comprehensive overview of DPI as a flavoenzyme inhibitor, detailing its mechanism of action, quantitative inhibitory data, experimental protocols for its use, and its impact on key signaling pathways.

Mechanism of Action

This compound acts as an irreversible inhibitor of flavoenzymes. The inhibitory mechanism involves the reduction of DPI by the reduced flavin cofactor (FADH₂ or FMNH₂) within the enzyme's active site. This reduction generates a highly reactive phenyl radical, which then rapidly forms a covalent bond with the flavin moiety or nearby amino acid residues, leading to the irreversible inactivation of the enzyme.[1][2] Studies have identified several flavin-phenyl adducts, with substitutions occurring at the C4a, N5, and C8 positions of the flavin ring.[1]

Quantitative Inhibitory Data

The inhibitory potency of this compound varies depending on the specific flavoenzyme. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to quantify the efficacy of an inhibitor. Below is a summary of reported IC50 values for DPI against various flavoenzymes.

| Enzyme Target | Enzyme Subtype/Source | IC50 Value | Reference(s) |

| NADPH Oxidase | NOX1 | 0.24 µM | [3] |

| NOX2 | 0.10 µM | [3] | |

| NOX4 | 0.09 µM | [3] | |

| NOX5 | 0.02 µM | [3] | |

| Nitric Oxide Synthase | Inducible NOS (iNOS) - RAW 264.7 cells | 100 nM | [4] |

| Inducible NOS (iNOS) - Murine | 64.8 nM | [5] | |

| Endothelial NOS (eNOS) - Rabbit Aortic Rings | 0.3 µM | [6] | |

| Enducible NOS (iNOS) - Cultured Mouse Macrophages | 30 nM | [6] | |

| Mitochondrial Respiration | Basal Respiration | 50 nM | [7] |

| Cholinesterases | Acetylcholinesterase | ~8 µM | |

| Butyrylcholinesterase | ~0.6 µM |

Experimental Protocols

Measurement of Cellular Reactive Oxygen Species (ROS) Production using 2',7'-Dichlorodihydrofluorescein Diacetate (DCFH-DA)

This protocol describes a common cell-based assay to measure the effect of DPI on intracellular ROS levels.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound (DPI)

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

A positive control for ROS induction (e.g., phorbol 12-myristate 13-acetate (PMA) or hydrogen peroxide)

-

A fluorescence microplate reader, fluorescence microscope, or flow cytometer

Procedure:

-

Cell Seeding: Seed cells in a suitable format (e.g., 96-well plate for plate reader analysis, chamber slides for microscopy, or suspension for flow cytometry) and allow them to adhere and grow to the desired confluency.

-

DPI Pre-treatment: Treat the cells with various concentrations of DPI for the desired pre-incubation time. Include a vehicle control (e.g., DMSO).

-

DCFH-DA Loading:

-

Prepare a fresh working solution of DCFH-DA in pre-warmed serum-free media or PBS (e.g., 5-10 µM). Protect the solution from light.

-

Remove the culture medium from the cells and wash once with PBS.

-

Add the DCFH-DA working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[8][9]

-

-

ROS Induction (Optional): After DCFH-DA loading, wash the cells with PBS to remove excess probe. Add the ROS-inducing agent (e.g., PMA) to the appropriate wells.

-

Fluorescence Measurement:

-

Plate Reader: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[8]

-

Microscopy: Visualize the cells using a fluorescence microscope with appropriate filters for green fluorescence.

-

Flow Cytometry: Harvest the cells, resuspend in PBS, and analyze the fluorescence of the cell population.

-

-

Data Analysis: Quantify the fluorescence intensity and normalize it to the control group to determine the effect of DPI on ROS production.

Nitric Oxide Synthase (NOS) Inhibition Assay using the Griess Reagent System

This protocol outlines a method to determine the inhibitory effect of DPI on NOS activity by measuring the accumulation of nitrite, a stable breakdown product of nitric oxide.

Materials:

-

Cell lysate or purified NOS enzyme

-

L-arginine (NOS substrate)

-

NADPH (NOS cofactor)

-

Other necessary cofactors (FAD, FMN, tetrahydrobiopterin)

-

This compound (DPI)

-

Griess Reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine)

-

Nitrite standard solution

-

A microplate reader capable of measuring absorbance at ~540 nm

Procedure:

-

Reaction Setup: In a microplate, set up the reaction mixtures containing the NOS enzyme source, L-arginine, NADPH, and other cofactors in an appropriate buffer.

-

DPI Incubation: Add varying concentrations of DPI to the reaction mixtures. Include a control without inhibitor.

-

Enzymatic Reaction: Incubate the plate at 37°C for a defined period to allow for the production of nitric oxide.[10]

-

Nitrite Detection:

-

Add the Griess Reagent to each well. This will react with nitrite to form a colored azo compound.[10]

-

Incubate at room temperature for a short period to allow for color development.

-

-

Absorbance Measurement: Measure the absorbance of the samples at ~540 nm using a microplate reader.

-

Data Analysis: Create a standard curve using the nitrite standard solution. Use the standard curve to determine the concentration of nitrite in each sample. Calculate the percentage of NOS inhibition for each DPI concentration and determine the IC50 value.

Assessment of Mitochondrial Complex I Activity

This protocol provides a general method to assess the inhibitory effect of DPI on mitochondrial complex I (NADH:ubiquinone oxidoreductase) activity.

Materials:

-

Isolated mitochondria or sub-mitochondrial particles

-

NADH (substrate for Complex I)

-

Ubiquinone (Coenzyme Q) analog (e.g., decylubiquinone) or an artificial electron acceptor

-

This compound (DPI)

-

Rotenone (a known Complex I inhibitor, as a positive control)

-

A spectrophotometer capable of measuring the change in absorbance of NADH at 340 nm

Procedure:

-

Mitochondrial Preparation: Isolate mitochondria from cells or tissues of interest using standard differential centrifugation methods.

-

Reaction Mixture: In a cuvette, prepare a reaction buffer containing the isolated mitochondria and the electron acceptor.

-

DPI Incubation: Add different concentrations of DPI to the cuvettes and incubate for a specific period.

-

Activity Measurement: Initiate the reaction by adding NADH to the cuvette.

-

Spectrophotometric Reading: Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the activity of Complex I.[11]

-

Data Analysis: Calculate the rate of NADH oxidation for each DPI concentration. Determine the percentage of inhibition relative to the control and calculate the IC50 value.

Signaling Pathways and Experimental Workflows

DPI Inhibition of NADPH Oxidase (NOX) and Downstream Signaling

This compound is a potent inhibitor of all NOX isoforms, which are key producers of reactive oxygen species (ROS). By inhibiting NOX, DPI can modulate various downstream signaling pathways that are regulated by ROS.

Experimental Workflow for Assessing DPI's Effect on Cell Cycle Progression

DPI has been shown to affect cell cycle progression, in part through its impact on ROS signaling and the subsequent activation of checkpoint proteins like p53 and p21.[12]

DPI's Dual Inhibition of Nitric Oxide Synthase and Mitochondrial Complex I

DPI not only inhibits the production of nitric oxide by NOS but also impairs cellular respiration by inhibiting mitochondrial Complex I, leading to a reduction in ATP production.

Conclusion

This compound is a powerful and versatile tool for studying the roles of flavoenzymes in cellular physiology and pathophysiology. Its irreversible mechanism of action and broad-spectrum inhibitory profile make it particularly useful for dissecting complex biological processes. However, researchers must be mindful of its off-target effects, particularly its inhibition of multiple flavoenzymes, when interpreting experimental results. By carefully designing experiments and utilizing the quantitative data and protocols outlined in this guide, scientists can effectively leverage DPI to advance our understanding of flavoenzyme-dependent pathways in health and disease, and to inform the development of more specific therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. NADPH Oxidases: From Molecular Mechanisms to Current Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. bioassaysys.com [bioassaysys.com]

- 6. Inhibition of the Endothelial Isoform of Nitric Oxide Synthase Impairs Long-Term Memory Formation in the Chick - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Mitochondrial complex activity assays [protocols.io]

- 12. Differential role of diphenyleneiodonium, a flavoenzyme inhibitor, on p53-dependent and -independent cell cycle progression - PubMed [pubmed.ncbi.nlm.nih.gov]

GPR3 Agonist: A Technical Guide for Drug Discovery Professionals

An In-depth Technical Guide on G Protein-Coupled Receptor 3 (GPR3) Agonists for Researchers, Scientists, and Drug Development Professionals.

G protein-coupled receptor 3 (GPR3) is an orphan receptor predominantly expressed in the central nervous system and oocytes. It exhibits high constitutive activity, primarily through coupling to Gαs proteins, leading to elevated basal levels of cyclic adenosine monophosphate (cAMP). This constitutive activity implicates GPR3 in a variety of physiological processes, including meiotic arrest in oocytes, neuronal development, and the regulation of amyloid-β production, making it an attractive therapeutic target for conditions such as Alzheimer's disease and certain types of infertility. The development of specific agonists for GPR3 is crucial for elucidating its physiological roles and for its validation as a drug target. This technical guide provides a comprehensive overview of known GPR3 agonists, the experimental protocols used for their characterization, and the signaling pathways they modulate.

Quantitative Data on GPR3 Agonists

The following table summarizes the quantitative data for identified GPR3 agonists. Efficacy is reported relative to a standard agonist where available.

| Agonist | Assay Type | Cell Line | Parameter | Value | Reference |

| Diphenyleneiodonium (DPI) | cAMP Accumulation | HEK293 | EC50 | ~1 µM | [1][2] |

| Compound 32 (3-trifluoromethoxy DPI analog) | cAMP Accumulation | Not Specified | EC50 | 260 nM | [3][4][5] |

| Compound 32 (3-trifluoromethoxy DPI analog) | cAMP Accumulation | Not Specified | Efficacy | 90% (vs. DPI) | [3][4][5] |

| Sphingosine 1-phosphate (S1P) | Intracellular Ca2+ Mobilization | HEK293 | EC50 | Nanomolar range | [6] |

| Dihydrosphingosine 1-phosphate (DHS1P) | Intracellular Ca2+ Mobilization | HEK293 | EC50 | Nanomolar range | [6] |

| Oleoylethanolamide (OEA) | cAMP Glo-Sensor | Not Specified | EC50 | 2.5 µM | [7] |

| Oleamide | cAMP Glo-Sensor | Not Specified | EC50 | 5.6 µM | [7] |

GPR3 Signaling Pathways

GPR3 is primarily known to signal through the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. However, studies with the agonist DPI have revealed that GPR3 can also modulate other signaling pathways, including intracellular calcium mobilization and β-arrestin2 recruitment.[8] While a direct, detailed mechanism for GPR3-mediated PI3K/Akt pathway activation is still under investigation, it is a common downstream effector of GPCR signaling.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of GPR3 agonists are provided below.

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This assay is a competitive immunoassay used to measure cAMP levels in cell lysates. It relies on Fluorescence Resonance Energy Transfer (FRET) between a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).

Experimental Workflow:

Detailed Methodology:

-

Cell Culture: HEK293 cells stably expressing a tagged human GPR3 (e.g., FLAG-GPR3-GFP) are cultured in appropriate media.[2][8]

-

Cell Seeding: Cells are harvested and seeded into a low-volume 384-well plate at a predetermined optimal density and incubated overnight.

-

Compound Preparation: GPR3 agonists are serially diluted to create a range of concentrations.

-

Agonist Stimulation: The culture medium is removed, and cells are stimulated with different concentrations of the agonist for a defined period (e.g., 30 minutes) at room temperature.

-

Cell Lysis and Reagent Addition: A lysis buffer containing the HTRF assay reagents (Eu3+ cryptate-labeled anti-cAMP antibody and d2-labeled cAMP) is added to each well.

-

Incubation: The plate is incubated for 1 hour at room temperature to allow the immunoassay to reach equilibrium.

-

Signal Detection: The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A decrease in this ratio indicates an increase in intracellular cAMP. A standard curve is used to quantify cAMP concentrations, and dose-response curves are generated to determine EC50 values.[9]

β-arrestin2 Recruitment Assay

This assay measures the translocation of β-arrestin2 to the activated GPR3 at the plasma membrane, a key event in receptor desensitization and internalization.

Experimental Workflow:

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Development of Diphenyleneiodonium Analogs as GPR3 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The development of diphenyleneiodonium analogs as GPR3 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Sphingosine 1-phosphate is a ligand of the human gpr3, gpr6 and gpr12 family of constitutively active G protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural and functional characterization of the endogenous agonist for orphan receptor GPR3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a novel small-molecule agonist for human G protein-coupled receptor 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Teixobactin: A Technical Guide to a New Class of Antimicrobial Agents

Introduction

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In an era of diminishing antibiotic discovery, the identification of novel antimicrobial agents with unique mechanisms of action is paramount. Teixobactin, a cyclic depsipeptide isolated from the previously unculturable soil bacterium Eleftheria terrae, represents a significant breakthrough in this field.[1] It exhibits potent bactericidal activity against a broad spectrum of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), with no detectable resistance development to date.[2][3] This technical guide provides an in-depth overview of Teixobactin, focusing on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and drug development professionals engaged in the pursuit of novel antimicrobial therapies.

Mechanism of Action: A Dual-Targeting Approach

Teixobactin employs a unique mechanism of action by targeting and binding to two essential lipid precursors of the bacterial cell wall: Lipid II and Lipid III.[1][4][5] Lipid II is a crucial building block for peptidoglycan synthesis, while Lipid III is a precursor for teichoic acid synthesis. By sequestering these molecules, Teixobactin effectively halts the construction of the bacterial cell wall, leading to cell lysis and death.[5] This dual-targeting strategy, aimed at highly conserved, non-proteinaceous molecules, is believed to be the primary reason for the lack of observed resistance to Teixobactin.[5]

The following diagram illustrates the bacterial peptidoglycan synthesis pathway and the inhibitory action of Teixobactin.

Caption: Peptidoglycan synthesis pathway and Teixobactin's point of inhibition.

Antimicrobial Spectrum and Efficacy

Teixobactin and its analogues have demonstrated potent activity against a wide range of Gram-positive bacteria. The following tables summarize the in vitro and in vivo efficacy data from various studies.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The tables below present the MIC values of Teixobactin and its analogues against various bacterial strains.

Table 1: MIC of Teixobactin Against Gram-Positive Pathogens [2]

| Bacterial Species | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | 0.25 |

| Staphylococcus aureus (MRSA) | USA300 | 0.25 |

| Enterococcus faecalis | ATCC 29212 | 0.25 |

| Enterococcus faecium (VRE) | VanA | 0.5 |

| Streptococcus pneumoniae | ATCC 49619 | 0.03 |

| Bacillus anthracis | Sterne | 0.005 |

| Clostridium difficile | ATCC 9689 | 0.002 |

| Mycobacterium tuberculosis | H37Rv | 0.5 |

Table 2: MIC of Teixobactin Analogues Against Various Bacterial Strains [6][7]

| Analogue | S. aureus (MRSA) ATCC 33591 | S. aureus ATCC 25923 | E. coli ATCC 25922 | S. epidermidis ATCC 14990 | C. glabrata ATCC 15126 |

| TXGS-3 | 4 | 4 | >512 | 128 | >512 |

| TXGS-4 | 4 | 4 | >512 | 128 | >512 |

| TXGS-7 | 4 | 4 | >512 | 128 | >512 |

| Analogue 3 | 32 | - | - | - | - |

| Analogue 4 | 2-4 | - | - | - | - |

| Analogue 5 | 2-4 | - | - | - | - |

Note: '-' indicates data not available.

Time-Kill Kinetics

Time-kill assays provide information on the bactericidal or bacteriostatic nature of an antimicrobial agent over time.

Table 3: Time-Kill Kinetics of Leu10-teixobactin against S. aureus ATCC 700699 (MIC = 1 µg/mL) [4]

| Time (hours) | 0.25x MIC (log10 CFU/mL reduction) | 0.5x MIC (log10 CFU/mL reduction) | 1x MIC (log10 CFU/mL reduction) | 2x MIC (log10 CFU/mL reduction) | 4x MIC (log10 CFU/mL reduction) |

| 0.5 | ~0.5 | ~0.8 | ~1.0 | ~1.2 | ~1.5 |

| 1 | ~0.8 | ~1.2 | ~1.8 | ~2.5 | ~3.0 |

| 2 | ~1.0 | ~1.5 | ~2.5 | ~3.8 | ~4.5 |

| 4 | ~1.25 | ~1.7 | ~3.5 | ~5.0 | ~6.0 |

| 8 | Regrowth | ~1.7 | ~4.6 | ~6.5 | ~7.5 |

| 24 | Regrowth | Regrowth | ~4.7 | ~7.2 | ~8.0 |

In Vivo Efficacy

The efficacy of Teixobactin has been demonstrated in murine models of infection.

Table 4: In Vivo Efficacy of Teixobactin in a Mouse Septicemia Model with MRSA [2][8]

| Treatment | Dose (mg/kg) | Survival Rate (48h) |

| Vehicle Control | - | <10% |

| Teixobactin | 1 | 100% |

| Teixobactin | 5 | 100% |

| Teixobactin | 10 | 100% |

| Teixobactin | 20 | 100% |

| Vancomycin | 10 | ~80% |

Table 5: In Vivo Efficacy of Teixobactin in a Neutropenic Mouse Thigh Infection Model with MRSA [2]

| Treatment | Dose (mg/kg) | Log10 CFU/thigh Reduction (vs. 2h control) |

| Vehicle Control (26h) | - | ~2.5 increase |

| Teixobactin | 10 | ~3.5 |

| Vancomycin | 10 | ~2.0 |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate evaluation of antimicrobial agents. The following sections outline the protocols for key experiments.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Caption: Workflow for MIC determination by broth microdilution.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial culture in logarithmic growth phase

-

Teixobactin stock solution

-

Sterile pipette tips and multichannel pipette

-

Incubator

Procedure:

-

Preparation of Teixobactin Dilutions:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Add 50 µL of the Teixobactin stock solution (at twice the highest desired concentration) to the first column of wells.

-

Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, mixing thoroughly at each step. Discard 50 µL from the last column of dilutions.

-

-

Preparation of Bacterial Inoculum:

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Inoculation:

-

Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

-

Include a growth control well (bacteria in broth without Teixobactin) and a sterility control well (broth only).

-

-

Incubation:

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of Teixobactin that completely inhibits visible bacterial growth.

-

Time-Kill Assay

This protocol outlines a method to assess the rate of bacterial killing by an antimicrobial agent.[4]

Materials:

-

Bacterial culture in logarithmic growth phase

-

CAMHB

-

Teixobactin solutions at various concentrations (e.g., 0.25x, 0.5x, 1x, 2x, 4x MIC)

-

Sterile test tubes

-

Shaking incubator

-

Nutrient agar plates

-

Sterile saline for dilutions

Procedure:

-

Inoculum Preparation:

-

Prepare a bacterial suspension in CAMHB with a starting concentration of approximately 5 x 105 CFU/mL.

-

-

Assay Setup:

-

Add the bacterial inoculum to test tubes containing different concentrations of Teixobactin. Include a growth control tube without the antibiotic.

-

-

Incubation and Sampling:

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

-

Viable Cell Count:

-

Perform serial dilutions of the collected aliquots in sterile saline.

-

Plate the dilutions onto nutrient agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Data Analysis:

-

Count the number of colonies on each plate to determine the number of viable bacteria (CFU/mL) at each time point.

-

Plot the log10 CFU/mL against time for each Teixobactin concentration.

-

Cytotoxicity Assay on Mammalian Cells

This protocol is used to assess the toxicity of Teixobactin to mammalian cells.[6]

Materials:

-

Mammalian cell line (e.g., HeLa, HEK293)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

-

96-well cell culture plates

-

Teixobactin solutions at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the old medium and add fresh medium containing serial dilutions of Teixobactin to the wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve Teixobactin) and an untreated control.

-

-

Incubation:

-

Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

-

Viability Assessment:

-

Add the MTT reagent to each well and incubate for a few hours to allow for the formation of formazan crystals by viable cells.

-

Add the solubilization buffer to dissolve the formazan crystals.

-

-

Data Analysis:

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control.

-

Conclusion

Teixobactin represents a promising new class of antibiotics with a novel mechanism of action that circumvents existing resistance pathways. Its potent in vitro and in vivo activity against a range of clinically significant Gram-positive pathogens, coupled with the lack of detectable resistance, underscores its potential as a future therapeutic agent. The experimental protocols detailed in this guide provide a framework for the continued investigation and development of Teixobactin and other novel antimicrobial compounds. Further research into its safety profile, pharmacokinetic and pharmacodynamic properties, and the development of synthetic analogues will be crucial in translating this promising discovery into a clinical reality in the fight against antimicrobial resistance.

References

- 1. journals.asm.org [journals.asm.org]

- 2. A new antibiotic kills pathogens without detectable resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Killing Mechanism of Teixobactin against Methicillin-Resistant Staphylococcus aureus: an Untargeted Metabolomics Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teixobactin - Wikipedia [en.wikipedia.org]

- 6. In Vitro Antibacterial Activity of Teixobactin Derivatives on Clinically Relevant Bacterial Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Teixobactin Analogues with a Total Lactam Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Diphenyleneiodonium Chloride and Its Impact on Mitochondrial Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diphenyleneiodonium chloride (DPI) is a well-established inhibitor of flavoenzymes, most notably NADPH oxidases. However, its potent effects on mitochondrial function are of significant interest in various research and drug development contexts. This technical guide provides an in-depth exploration of the mechanisms by which DPI modulates mitochondrial activity, with a focus on its impact on the electron transport chain, reactive oxygen species (ROS) production, and the induction of apoptosis. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for investigating the multifaceted interactions between DPI and mitochondria.

Introduction

This compound (DPI) is a classic biochemical tool widely recognized for its ability to inhibit flavin-containing enzymes. While its use as an NADPH oxidase (NOX) inhibitor is prevalent, a substantial body of evidence demonstrates that DPI also profoundly affects mitochondrial bioenergetics.[1] This dual activity makes DPI a complex but valuable compound for studying cellular redox signaling and mitochondrial pathology. Understanding the specific effects of DPI on mitochondria is crucial for interpreting experimental results and for exploring its potential therapeutic applications, particularly in diseases characterized by mitochondrial dysfunction or oxidative stress.

Mechanism of Action at the Mitochondrial Level

DPI's primary mitochondrial targets are the flavin-containing components of the electron transport chain (ETC). It acts as a potent, and in some cases irreversible, inhibitor of NADH-ubiquinone oxidoreductase (Complex I).[2] This inhibition occurs on the substrate side of the iron-sulfur clusters within Complex I.[2] By blocking electron flow through Complex I, DPI disrupts the establishment of the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[3]

The consequences of this inhibition are multifaceted and concentration-dependent, leading to a decrease in mitochondrial respiration, a decline in cellular ATP levels, and alterations in the production of reactive oxygen species (ROS).

Quantitative Effects of this compound on Mitochondrial Function

The following tables summarize the quantitative effects of DPI on key mitochondrial parameters as reported in various studies. These values can serve as a reference for designing and interpreting experiments.

Table 1: Inhibition of Mitochondrial Respiration by DPI

| Cell Line/System | Parameter | IC50 Value | Reference(s) |

| Breast Cancer Cells | Basal Respiration | 50 nM | [3] |

| Permeabilized MG-63 Cells | Complex I-linked State 3 Respiration | Significant inhibition at 10 µM and 100 µM | [4][5] |

Table 2: Effects of DPI on Mitochondrial Membrane Potential (ΔΨm)

| Cell Line | DPI Concentration | Observation | Reference(s) |

| MG-63 | 10 µM | No significant change | [4] |

| MG-63 | 100 µM | Significant decrease | [4] |

| Acute Myeloid Leukemia (AML) cell lines | 20 µM | Decreased ΔΨm | [6] |

| Human Amniotic Mesenchymal Stromal Cells (hAMSCs) | 100 µM (24h) | Significant decrease | [4] |

| Human Bone Marrow Mesenchymal Stromal Cells (hBMSCs) | 10 µM (24h) | Strong increase | [1] |

Table 3: Modulation of Mitochondrial Reactive Oxygen Species (ROS) by DPI

| Cell Line/System | DPI Concentration | Observation | Reference(s) |

| Various Cell Lines | High Concentrations | Induction of mitochondrial superoxide production | [7][8] |

| MG-63 | 100 µM | Substantial elevation of cellular ROS | [4] |

| Rat Cardiac Myocytes | 3 µM, 30 µM, 100 µM | Concentration-dependent decrease of mitochondrial superoxide | [9] |

| Acute Myeloid Leukemia (AML) cell lines | Not specified | Increased mitochondrial ROS | [10] |

| Rat Skeletal Muscle Mitochondria | Not specified | Inhibition of superoxide production during reverse electron transport | [11] |

Signaling Pathways and Experimental Workflows

DPI-Induced Mitochondrial Apoptosis Signaling Pathway

DPI can induce apoptosis through a mitochondrial-mediated pathway. At high concentrations, its inhibition of the respiratory chain can lead to increased mitochondrial ROS production.[7][8] This oxidative stress, coupled with the disruption of the mitochondrial membrane potential, triggers the release of cytochrome c from the mitochondria into the cytosol.[7][8] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9.[12][13] Caspase-9, in turn, activates effector caspases such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates.[7][13]

DPI-Induced Mitochondrial Apoptosis Pathway.

Experimental Workflow: Investigating DPI's Effects on Mitochondrial Function

A typical experimental workflow to assess the impact of DPI on mitochondrial function involves a series of assays to measure key bioenergetic parameters. This workflow allows for a comprehensive analysis of changes in mitochondrial respiration, ROS production, and membrane potential.

Experimental workflow for assessing DPI's mitochondrial effects.

Detailed Experimental Protocols

Measurement of Mitochondrial Respiration using the Seahorse XF Cell Mito Stress Test

This protocol outlines the steps for assessing mitochondrial function by measuring the oxygen consumption rate (OCR) in live cells treated with DPI using an Agilent Seahorse XF Analyzer.

Materials:

-

Seahorse XF Cell Culture Microplate

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine

-

This compound (DPI)

-

Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, and Rotenone/Antimycin A)[14]

-

Cultured cells of interest

Procedure:

-

Cell Seeding:

-

Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density.

-

Culture cells overnight to allow for adherence and recovery.

-

-

DPI Treatment:

-

On the day of the assay, treat the cells with the desired concentrations of DPI for the specified duration. Include a vehicle control.

-

-

Sensor Cartridge Hydration:

-

The day before the assay, hydrate the Seahorse XF Sensor Cartridge by adding Seahorse XF Calibrant to each well of the utility plate and placing the sensor cartridge on top.

-

Incubate overnight at 37°C in a non-CO2 incubator.[15]

-

-

Assay Preparation:

-

On the day of the assay, remove the cell culture medium and wash the cells with pre-warmed Seahorse XF Base Medium.

-

Add the appropriate volume of pre-warmed Seahorse XF Base Medium to each well.

-

Incubate the cell plate at 37°C in a non-CO2 incubator for 1 hour to allow for temperature and pH equilibration.[15]

-

-

Loading the Sensor Cartridge:

-

Prepare stock solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in Seahorse XF Base Medium.

-

Load the compounds into the appropriate ports of the hydrated sensor cartridge.[16]

-

-

Seahorse XF Analyzer Operation:

-

Calibrate the sensor cartridge in the Seahorse XF Analyzer.

-

Replace the calibration plate with the cell plate and initiate the assay.

-

The instrument will measure the basal OCR, followed by sequential injections of Oligomycin, FCCP, and Rotenone/Antimycin A to determine key mitochondrial parameters (ATP-linked respiration, maximal respiration, and non-mitochondrial respiration).

-

-

Data Analysis:

-

Normalize the OCR data to cell number or protein concentration.

-

Analyze the data using the Seahorse Wave software to calculate the various parameters of mitochondrial respiration.

-

Measurement of Mitochondrial Superoxide with MitoSOX Red

This protocol describes the use of the fluorescent dye MitoSOX Red to detect mitochondrial superoxide in live cells treated with DPI.

Materials:

-

MitoSOX Red reagent

-

Anhydrous DMSO

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cultured cells on coverslips or in microplates

-

Fluorescence microscope or plate reader

Procedure:

-

Preparation of MitoSOX Red Working Solution:

-

Cell Treatment and Staining:

-

Washing:

-

Gently wash the cells three times with warm buffer to remove excess dye.[17]

-

-

Imaging and Analysis:

-

For fluorescence microscopy, image the cells using a TRITC or similar filter set (Excitation/Emission ~510/580 nm).

-

For flow cytometry or microplate reader analysis, measure the fluorescence intensity at the appropriate wavelengths.

-

Quantify the fluorescence intensity to determine the relative levels of mitochondrial superoxide.

-

Assessment of Mitochondrial Membrane Potential (ΔΨm) using TMRE

This protocol details the use of Tetramethylrhodamine, Ethyl Ester (TMRE) to measure changes in mitochondrial membrane potential in response to DPI treatment.

Materials:

-

Tetramethylrhodamine, Ethyl Ester (TMRE)

-

DMSO

-

Cell culture medium

-

Phosphate-Buffered Saline (PBS) or other suitable buffer

-

FCCP (as a positive control for depolarization)

-

Fluorescence microscope, flow cytometer, or microplate reader

Procedure:

-

Preparation of TMRE Staining Solution:

-

Prepare a stock solution of TMRE in DMSO.

-

Dilute the TMRE stock solution in complete cell culture medium to a final working concentration (typically 25-500 nM). The optimal concentration should be determined for each cell type to avoid quenching effects.[20]

-

-

Cell Treatment:

-

Treat cells with DPI as required. A positive control group treated with FCCP (e.g., 20 µM for 10 minutes) should be included to induce mitochondrial depolarization.[21]

-

-

Staining:

-

Washing:

-

For adherent cells, gently wash with pre-warmed PBS or medium.

-

For suspension cells, centrifuge to pellet the cells and resuspend in fresh buffer.

-

-

Analysis:

-

Immediately analyze the cells by fluorescence microscopy (TRITC filter), flow cytometry (PE channel), or a fluorescence plate reader (Ex/Em ~549/575 nm).[22]

-

A decrease in TMRE fluorescence intensity indicates mitochondrial depolarization.

-

Conclusion

This compound is a potent modulator of mitochondrial function, primarily through its inhibition of Complex I of the electron transport chain. Its effects are dose-dependent and can lead to a range of outcomes, including decreased mitochondrial respiration, altered mitochondrial membrane potential, and either an increase or decrease in mitochondrial ROS production, ultimately culminating in apoptosis under certain conditions. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the intricate effects of DPI on mitochondrial bioenergetics and related signaling pathways. A thorough understanding of these interactions is essential for the accurate interpretation of data from studies utilizing DPI and for harnessing its properties in the development of novel therapeutic strategies.

References

- 1. Effect of this compound on Intracellular Reactive Oxygen Species Metabolism with Emphasis on NADPH Oxidase and Mitochondria in Two Therapeutically Relevant Human Cell Types - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Diphenyleneiodonium inhibits reduction of iron-sulfur clusters in the mitochondrial NADH-ubiquinone oxidoreductase (Complex I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. DPI induces mitochondrial superoxide-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The NADPH oxidase inhibitor diphenyleneiodonium suppresses Ca2+ signaling and contraction in rat cardiac myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Diphenyleneiodonium Triggers Cell Death of Acute Myeloid Leukemia Cells by Blocking the Mitochondrial Respiratory Chain, and Synergizes with Cytarabine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Diphenyleneiodonium acutely inhibits reactive oxygen species production by mitochondrial complex I during reverse, but not forward electron transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systems analysis of effector caspase activation and its control by X-linked inhibitor of apoptosis protein - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Ordering the Cytochrome c–initiated Caspase Cascade: Hierarchical Activation of Caspases-2, -3, -6, -7, -8, and -10 in a Caspase-9–dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]

- 14. agilent.com [agilent.com]

- 15. Agilent Seahorse XF Cell Mito Stress test and oxygen consumption rate [bio-protocol.org]

- 16. content.protocols.io [content.protocols.io]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. MitoSOX-Based Flow Cytometry for Detecting Mitochondrial ROS - PMC [pmc.ncbi.nlm.nih.gov]

- 19. sm.unife.it [sm.unife.it]

- 20. Functional Mitochondrial Staining | Thermo Fisher Scientific - US [thermofisher.com]

- 21. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 22. TMRE-Mitochondrial Membrane Potential Assay Kit (ab113852) | Abcam [abcam.com]

An In-depth Technical Guide to L-N⁵-(1-Iminoethyl)ornithine (L-NIO): A Cell-Permeable Irreversible Endothelial Nitric Oxide Synthase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of L-N⁵-(1-Iminoethyl)ornithine (L-NIO), a potent, cell-permeable inhibitor of endothelial nitric oxide synthase (eNOS). L-NIO is a critical tool for researchers studying the physiological and pathological roles of nitric oxide (NO) signaling. This document details its mechanism of action, presents quantitative data on its inhibitory activity, and provides detailed experimental protocols for its use in in vitro and in vivo studies. Furthermore, this guide includes visualizations of the eNOS signaling pathway and a general workflow for the screening and validation of eNOS inhibitors to facilitate a deeper understanding of this compound and its applications in research and drug development.

Introduction to L-NIO

L-N⁵-(1-Iminoethyl)ornithine, commonly known as L-NIO, is a derivative of the amino acid L-ornithine. It functions as a potent inhibitor of all three isoforms of nitric oxide synthase (NOS): neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS).[1] Its cell-permeability allows it to be used effectively in both cell culture and in vivo animal models. L-NIO's utility in research stems from its ability to acutely and effectively block the production of nitric oxide, a key signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response.[2]

Mechanism of Action

L-NIO is classified as a mechanism-based inactivator of NOS.[2][3] This mode of inhibition is a form of irreversible inhibition where the enzyme itself converts the inhibitor into a reactive species that then covalently binds to or modifies the enzyme, leading to its inactivation. The inhibitory effect of L-NIO is rapid in onset, typically requiring a short pre-incubation period to achieve maximal inhibition.[1][4] Once inactivated, the enzyme's activity cannot be restored by the removal of the inhibitor or by the addition of excess substrate (L-arginine).[1][4] This irreversible nature makes L-NIO a powerful tool for studying the long-term consequences of NOS inhibition.

The inactivation process is dependent on the presence of NADPH and O₂, the co-substrates for the NOS-catalyzed reaction.[3] L-NIO initially binds to the active site of eNOS in a reversible, competitive manner with respect to the natural substrate, L-arginine.[3] Following binding, the enzyme processes L-NIO, leading to the formation of a reactive intermediate that results in the irreversible inactivation of the enzyme.[2][3]

Quantitative Data on L-NIO Inhibitory Activity

The inhibitory potency of L-NIO has been characterized against all three NOS isoforms. The following table summarizes the key quantitative data for L-NIO.

| Parameter | nNOS | iNOS | eNOS | Reference(s) |

| Ki (μM) | 1.7 | 3.9 | 3.9 | [5] |

| IC50 (nM) | - | - | 500 | [6] |

| Inactivation (kinact) | 0.078 min-1 | Not inactivated | ~75% of nNOS rate at 20x higher concentration | [3] |

| In vivo EC50 (mg/kg) | - | - | 19.5 (for increase in mean arterial blood pressure in rats) | [6] |

Note: IC50 and Ki values can vary depending on the experimental conditions, such as substrate concentration and enzyme source.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing L-NIO to assess eNOS inhibition.

In Vitro eNOS Inhibition Assay (Griess Assay)

This protocol measures the production of nitrite, a stable breakdown product of NO, in the supernatant of cultured endothelial cells.

Materials:

-

Cultured endothelial cells (e.g., HUVECs, BAECs)

-

Cell culture medium (phenol red-free)

-

L-NIO dihydrochloride

-

Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

Sodium nitrite standard solution (0-100 µM)

-

96-well microplate

-

Microplate reader (540 nm absorbance)

Procedure:

-

Cell Seeding: Seed endothelial cells in a 96-well plate at a density of 5 x 10⁴ cells per well and culture for 24 hours.[7]

-

Inhibitor Treatment: Prepare a stock solution of L-NIO in sterile water or an appropriate buffer. Dilute the stock solution to the desired final concentrations in phenol red-free cell culture medium.

-

Remove the existing medium from the cells and replace it with the medium containing different concentrations of L-NIO or vehicle control.

-

Incubate the cells for the desired period (e.g., 1-24 hours) at 37°C in a humidified incubator with 5% CO₂.

-

Nitrite Measurement:

-

Prepare a sodium nitrite standard curve by diluting the standard solution in the same phenol red-free medium to concentrations ranging from 0 to 100 µM.

-

Transfer 150 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

-

Add 20 µL of Griess reagent (prepared by mixing equal volumes of Component A and Component B immediately before use) to each well containing the supernatant and standards.[7]

-

Incubate the plate at room temperature for 15 minutes, protected from light.[7]

-

-

Data Analysis: Measure the absorbance at 540 nm using a microplate reader.[7] Calculate the nitrite concentration in the samples by comparing their absorbance to the standard curve. A decrease in nitrite concentration in L-NIO-treated cells compared to the control indicates eNOS inhibition.

Western Blot Analysis of eNOS Phosphorylation

This protocol assesses the phosphorylation status of eNOS at key regulatory sites (e.g., Ser1177 for activation, Thr495 for inhibition) following L-NIO treatment.

Materials:

-

Cultured endothelial cells

-

L-NIO dihydrochloride

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (anti-phospho-eNOS Ser1177, anti-phospho-eNOS Thr495, anti-total eNOS, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cultured endothelial cells with L-NIO as described in the Griess assay protocol.

-

After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate. Centrifuge at high speed to pellet cell debris and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method.

-

SDS-PAGE and Western Blotting:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-eNOS Ser1177) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the ECL substrate.

-

-

Data Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated eNOS signal to the total eNOS or a loading control like β-actin. A change in the phosphorylation status in response to L-NIO can provide insights into its effects on eNOS regulation.

In Vivo Assessment of eNOS Inhibition: Blood Pressure Measurement in Rats

This protocol describes the measurement of changes in arterial blood pressure in anesthetized rats following the administration of L-NIO.

Materials:

-

Male Wistar or Sprague-Dawley rats

-

Anesthetic (e.g., urethane or pentobarbital)

-

Surgical instruments for cannulation

-

Catheters for arterial and venous cannulation

-

Pressure transducer and data acquisition system

-

L-NIO dihydrochloride solution for intravenous administration

-

Saline solution

Procedure:

-

Animal Preparation: Anesthetize the rat with an appropriate anesthetic.

-

Surgical Procedure:

-

Stabilization and Baseline Measurement: Allow the animal to stabilize after surgery and record a stable baseline blood pressure for at least 30 minutes.

-

L-NIO Administration: Administer L-NIO intravenously at various doses.[9] A dose-dependent increase in mean arterial blood pressure is expected.[9]

-

Data Recording and Analysis: Continuously record the arterial blood pressure throughout the experiment. Analyze the changes in systolic, diastolic, and mean arterial pressure in response to L-NIO administration.

Mandatory Visualizations

eNOS Signaling Pathway and Site of L-NIO Action

Caption: eNOS signaling pathway and the mechanism-based inactivation by L-NIO.

Experimental Workflow for Screening and Validation of eNOS Inhibitors

Caption: Workflow for screening and validation of novel eNOS inhibitors.

Conclusion

L-NIO is a valuable pharmacological tool for the study of eNOS and its role in health and disease. Its cell-permeability and irreversible mechanism of action make it suitable for a wide range of in vitro and in vivo applications. This guide provides a comprehensive resource for researchers, offering detailed information on its properties, experimental use, and the broader context of eNOS inhibitor discovery. By understanding the principles and protocols outlined herein, scientists can effectively utilize L-NIO to advance our knowledge of nitric oxide signaling and develop novel therapeutic strategies targeting this critical pathway.

References

- 1. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nitric oxide synthases: structure, function and inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. N5-(1-Imino-3-butenyl)-L-ornithine. A neuronal isoform selective mechanism-based inactivator of nitric oxide synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Identification of N-iminoethyl-L-ornithine as an irreversible inhibitor of nitric oxide synthase in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A novel method for the measurement of cardiovascular responses to lower body negative pressure in the awake instrumented rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nitric Oxide Griess Assay [bio-protocol.org]

- 8. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

a potent inhibitor of cholinesterases and the internal Ca2+ pump.

An in-depth analysis of a molecule that potently inhibits both cholinesterases and the internal Ca2+ pump is crucial for researchers in neurobiology, pharmacology, and drug development. This technical guide focuses on Cyclopiazonic Acid (CPA) , a mycotoxin produced by Penicillium and Aspergillus species, which has been identified as a dual inhibitor of these critical enzyme systems. Understanding its mechanisms of action, the experimental protocols to study it, and the signaling pathways it affects is fundamental for leveraging its properties in research and therapeutic development.

Quantitative Inhibition Data

Cyclopiazonic acid exhibits potent inhibitory activity against both sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) and acetylcholinesterase (AChE). The following table summarizes the key quantitative data regarding its inhibitory potency.

| Target Enzyme | Inhibitor | IC50 / Ki | Organism/Tissue Source | Reference |

| Sarco/endoplasmic reticulum Ca2+-ATPase (SERCA) | Cyclopiazonic Acid (CPA) | IC50: 0.2-1.0 µM | Rabbit skeletal muscle | |

| Acetylcholinesterase (AChE) | Cyclopiazonic Acid (CPA) | Ki: 3.5 µM | Electric eel (Electrophorus electricus) | |

| Acetylcholinesterase (AChE) | Cyclopiazonic Acid (CPA) | IC50: 10.9 µM | Human erythrocytes |

Mechanism of Action

CPA's inhibitory actions on SERCA and AChE are distinct:

-

SERCA Inhibition : CPA is a highly specific and reversible inhibitor of the SERCA pump. It binds to the E2 conformational state of the enzyme, stabilizing it and preventing the hydrolysis of the phosphoenzyme intermediate, which is essential for the transport of Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum. This leads to an increase in cytosolic Ca2+ levels.

-

AChE Inhibition : CPA acts as a non-competitive inhibitor of acetylcholinesterase. This means it binds to a site on the enzyme different from the active site where acetylcholine binds. This binding alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding.

Signaling Pathways and Cellular Effects

The dual inhibition of SERCA and AChE by CPA triggers a cascade of cellular events. The disruption of Ca2+ homeostasis by SERCA inhibition, coupled with the potentiation of cholinergic signaling due to AChE inhibition, can lead to complex downstream effects, including apoptosis.

An In-depth Technical Guide to Inhibitors of Nitric Oxide Synthase in Macrophages and Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of inhibitors targeting nitric oxide synthase (NOS) isoforms, with a particular focus on their activity in macrophages and endothelial cells. This document details the mechanisms of action of key inhibitors, presents quantitative data for comparative analysis, and offers detailed protocols for essential experimental procedures. Furthermore, signaling pathways and experimental workflows are visualized to facilitate a deeper understanding of the complex processes involved in NOS inhibition.

Introduction to Nitric Oxide Synthases

Nitric oxide (NO) is a critical signaling molecule involved in a myriad of physiological and pathological processes, including vasodilation, neurotransmission, and the immune response.[1] Its production is catalyzed by a family of enzymes known as nitric oxide synthases (NOS), which convert L-arginine to L-citrulline and NO.[1] Three distinct isoforms of NOS have been identified:

-

Neuronal NOS (nNOS or NOS1): Primarily found in neuronal tissue, it plays a significant role in neurotransmission and neurovascular regulation.[2]

-

Inducible NOS (iNOS or NOS2): Expressed in various cells, including macrophages, in response to immunological stimuli like cytokines and lipopolysaccharides (LPS). iNOS produces large, sustained amounts of NO, which is crucial for host defense but can also contribute to inflammatory damage.[1][3]

-

Endothelial NOS (eNOS or NOS3): Predominantly located in endothelial cells, eNOS-derived NO is essential for maintaining vascular tone, inhibiting platelet aggregation, and preventing leukocyte adhesion.[4]

Given the diverse roles of NO, the selective inhibition of NOS isoforms presents a promising therapeutic strategy for a range of conditions, from inflammatory diseases and septic shock to neurodegenerative disorders and cancer.[3][5] This guide will focus on inhibitors relevant to macrophage and endothelial cell function, key players in inflammation and vascular biology.

Key Inhibitors of Nitric Oxide Synthase

A variety of compounds have been developed to inhibit NOS activity. These inhibitors differ in their mechanism of action, potency, and selectivity for the different NOS isoforms.

Arginine-based Inhibitors:

These compounds are structural analogs of L-arginine and act as competitive inhibitors at the enzyme's active site.[6]

-

L-NAME (Nω-Nitro-L-arginine methyl ester): A widely used, non-selective NOS inhibitor.[7] It acts as a potent inhibitor of both eNOS and nNOS.[7] Chronic administration of L-NAME is often used to induce hypertension in animal models.[7]

-

L-NMMA (NG-monomethyl-L-arginine): Another non-selective, competitive inhibitor of all NOS isoforms.[6] It is a naturally occurring compound resulting from the degradation of methylated proteins.[6]

-

Aminoguanidine: Exhibits preferential inhibition of iNOS over eNOS and nNOS, making it a valuable tool for studying the specific roles of inducible NO production.[8][9] It has shown therapeutic potential in models of diseases characterized by excessive NO production.[10]

Other notable inhibitors include:

-

S-Methylisothiourea (SMT): A potent and selective competitive inhibitor of iNOS.[11]

-

Diphenyleneiodonium (DPI): An irreversible inhibitor of both iNOS and eNOS.[2][12] It acts by targeting the flavin-binding sites of the enzyme.

-

GW274150: A potent and highly selective inhibitor of iNOS with greater than 100-fold selectivity over eNOS and nNOS.[5][13][14]

-

7-Nitroindazole (7-NI): A relatively selective inhibitor of nNOS.[4][15]

Quantitative Data Presentation